2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol
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Overview
Description
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol is an organic compound that features a phenolic structure with a methoxy group and a hydroxyimino group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Phenyl isocyanate: Used as a precursor in the synthesis of the compound.
Quinones: Oxidized derivatives of phenols with distinct chemical properties.
Uniqueness
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol is unique due to the presence of both the hydroxyimino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-11-7-8-13(16)12(9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14+ |
InChI Key |
QWLNXUAGLSCSIV-CCEZHUSRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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